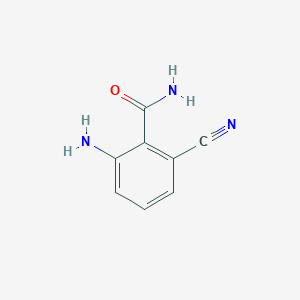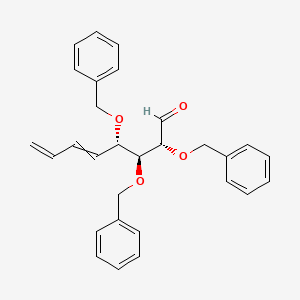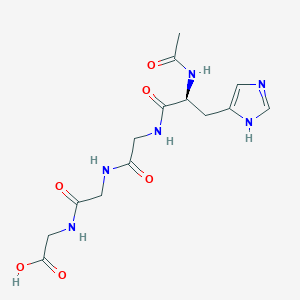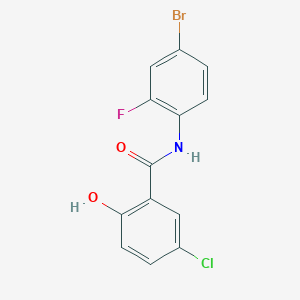
2-Amino-6-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-cyanobenzamide is an organic compound with the molecular formula C8H7N3O It is a derivative of benzamide, featuring an amino group at the 2-position and a cyano group at the 6-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-cyanobenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of solvent-free reactions and efficient catalysts can enhance the scalability and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-cyanobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can react with carboxylic acids and amines to form amide derivatives under ultrasonic irradiation.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include acid anhydrides, dimethylformamide (DMF), and pyridine. Reaction conditions may vary, but typical conditions include temperatures ranging from room temperature to 70°C and reaction times from a few hours to overnight .
Major Products Formed
Major products formed from these reactions include various substituted benzamides, heterocyclic compounds, and amide derivatives. These products can have diverse applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-cyanobenzamide has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as cytotoxic agents against tumor cell lines. They are being investigated for their anticancer properties.
Materials Science: The compound can serve as a building block for the synthesis of functional materials, including polymers and nanomaterials.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of therapeutic agents and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-cyanobenzamide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with target proteins, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzamide: A compound with similar structure but lacking the cyano group.
2-Cyanobenzamide: A compound with a cyano group but lacking the amino group.
2-Amino-6-methoxybenzothiazole: A compound with a methoxy group instead of a cyano group.
Uniqueness
2-Amino-6-cyanobenzamide is unique due to the presence of both amino and cyano groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
606490-52-2 |
|---|---|
Molekularformel |
C8H7N3O |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-amino-6-cyanobenzamide |
InChI |
InChI=1S/C8H7N3O/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3H,10H2,(H2,11,12) |
InChI-Schlüssel |
RXNMPKKXTCLCGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)N)C(=O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)


![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)

![1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene](/img/structure/B12582806.png)

![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)

![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)



